Cas no 879488-53-6 (1-(6-Bromo-3-pyridinyl)-4-methylpiperazine)
1-(6-Bromo-3-pyridinyl)-4-methylpiperazine Chemical and Physical Properties
Names and Identifiers
-
- 2-Bromo-5-(N-methylpiperazin-1-yl)pyridine
- 1-(6-bromopyridin-3-yl)-4-methylpiperazine
- 1-(6-Bromo-3-pyridinyl)-4-methylpiperazine (ACI)
- 1-(6-Bromo-3-pyridyl)-4-methylpiperazine
- EN300-1228646
- AS-49961
- 1-(6-Bromo-3-pyridinyl)-4-methylpiperazine
- MFCD14702603
- 879488-53-6
- AC-29856
- SY058935
- C10H14BrN3
- CS-0132001
- O10310
- Piperazine, 1-(6-bromo-3-pyridinyl)-4-methyl-
- MB13823
- SCHEMBL5199765
- DB-115882
- AKOS015946786
-
- MDL: MFCD14702603
- Inchi: 1S/C10H14BrN3/c1-13-4-6-14(7-5-13)9-2-3-10(11)12-8-9/h2-3,8H,4-7H2,1H3
- InChI Key: VCDWKCPGKQANIF-UHFFFAOYSA-N
- SMILES: BrC1C=CC(N2CCN(C)CC2)=CN=1
Computed Properties
- Exact Mass: 255.03711g/mol
- Monoisotopic Mass: 255.03711g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 180
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 19.4Ų
1-(6-Bromo-3-pyridinyl)-4-methylpiperazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B688780-100mg |
1-(6-Bromo-3-pyridinyl)-4-methylpiperazine |
879488-53-6 | 100mg |
$ 155.00 | 2023-04-18 | ||
| TRC | B688780-250mg |
1-(6-Bromo-3-pyridinyl)-4-methylpiperazine |
879488-53-6 | 250mg |
$ 253.00 | 2023-04-18 | ||
| TRC | B688780-500mg |
1-(6-Bromo-3-pyridinyl)-4-methylpiperazine |
879488-53-6 | 500mg |
$ 385.00 | 2023-04-18 | ||
| TRC | B688780-1000mg |
1-(6-Bromo-3-pyridinyl)-4-methylpiperazine |
879488-53-6 | 1g |
$ 545.00 | 2022-06-06 | ||
| TRC | B688780-2500mg |
1-(6-Bromo-3-pyridinyl)-4-methylpiperazine |
879488-53-6 | 2500mg |
$ 885.00 | 2022-06-06 | ||
| Alichem | A029181041-5g |
1-(6-Bromopyridin-3-yl)-4-methylpiperazine |
879488-53-6 | 95% | 5g |
$2363.76 | 2023-08-31 | |
| Alichem | A029181041-10g |
1-(6-Bromopyridin-3-yl)-4-methylpiperazine |
879488-53-6 | 95% | 10g |
$3484.00 | 2023-08-31 | |
| Alichem | A029181041-25g |
1-(6-Bromopyridin-3-yl)-4-methylpiperazine |
879488-53-6 | 95% | 25g |
$6210.90 | 2023-08-31 | |
| Chemenu | CM120197-1g |
1-(6-Bromo-3-pyridyl)-4-methylpiperazine |
879488-53-6 | 95% | 1g |
$418 | 2021-08-06 | |
| eNovation Chemicals LLC | Y1050513-250mg |
1-(6-Bromo-3-pyridyl)-4-methylpiperazine |
879488-53-6 | 95+% | 250mg |
$70 | 2024-06-06 |
1-(6-Bromo-3-pyridinyl)-4-methylpiperazine Production Method
Production Method 1
1-(6-Bromo-3-pyridinyl)-4-methylpiperazine Raw materials
1-(6-Bromo-3-pyridinyl)-4-methylpiperazine Preparation Products
1-(6-Bromo-3-pyridinyl)-4-methylpiperazine Suppliers
1-(6-Bromo-3-pyridinyl)-4-methylpiperazine Related Literature
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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4. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
Additional information on 1-(6-Bromo-3-pyridinyl)-4-methylpiperazine
Comprehensive Overview of 1-(6-Bromo-3-pyridinyl)-4-methylpiperazine (CAS No. 879488-53-6): Properties, Applications, and Industry Insights
1-(6-Bromo-3-pyridinyl)-4-methylpiperazine (CAS No. 879488-53-6) is a specialized heterocyclic compound gaining traction in pharmaceutical and agrochemical research. This brominated pyridine derivative features a methylpiperazine moiety, making it a versatile intermediate for synthesizing bioactive molecules. With molecular formula C10H12BrN3 and molar mass 254.13 g/mol, its structural uniqueness enables applications in drug discovery, particularly for CNS-targeting compounds and kinase inhibitors.
Recent studies highlight the compound's role in developing next-generation pesticides, aligning with the global demand for eco-friendly crop protection solutions. The 6-bromo-3-pyridinyl group enhances binding affinity to nicotinic acetylcholine receptors (nAChRs), a mechanism exploited in novel neonicotinoid alternatives. Researchers are investigating its potential in precision agriculture formulations, addressing sustainability concerns raised in forums like the UN Food Systems Summit.
From a synthetic chemistry perspective, CAS 879488-53-6 serves as a key building block for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Its electron-deficient pyridine ring facilitates palladium-catalyzed transformations, a topic trending in green chemistry discussions. Analytical data shows characteristic 1H NMR peaks at δ 2.35 (s, 3H, N-CH3), 2.55 (t, 4H, piperazine-H), and 3.30 (t, 4H, piperazine-H), with LC-MS typically displaying [M+H]+ at m/z 255.
The compound's stability under physiological pH (5-8) makes it valuable for prodrug development, a hot topic in targeted drug delivery research. Patent analyses reveal growing interest from biotech firms exploring its use in neurodegenerative disease therapeutics, particularly for modulating dopamine receptors and serotonin transporters. These applications respond to rising Google searches for "parkinson's disease breakthrough 2024" and "non-addictive neuropharmaceuticals."
Quality control protocols for 1-(6-Bromo-3-pyridinyl)-4-methylpiperazine emphasize HPLC purity (>98%) and low heavy metal content (<10 ppm), meeting ICH Q3D guidelines. Storage recommendations include amber glass containers at -20°C under inert atmosphere, reflecting best practices for nitrogen-containing heterocycles. Suppliers increasingly provide REACH-compliant documentation, addressing EU regulatory trends.
Emerging applications in material science leverage the compound's ability to coordinate transition metals, with recent studies exploring its use in organic semiconductors for flexible electronics. This aligns with industry searches for "OLED materials 2024" and "sustainable electronic components." The methylpiperazine group enhances solubility in polar aprotic solvents (DMF, DMSO), facilitating solution-processed device fabrication.
From a market perspective, demand for CAS 879488-53-6 grows at 6.2% CAGR (2023-2030) according to recent analyst reports. Pharmaceutical companies prioritize this intermediate for JAK/STAT pathway inhibitors, responding to increased interest in immunomodulators post-pandemic. Custom synthesis services now offer isotope-labeled versions (e.g., 13C, 15N) for metabolic studies, catering to the translational medicine sector.
Environmental fate studies indicate moderate biodegradability (OECD 301B: 45% in 28 days), with QSAR modeling predicting low ecotoxicity (LC50 >100 mg/L for Daphnia magna). These properties support its inclusion in green chemistry metrics discussions, particularly for atom economy improvements in multi-step syntheses. The scientific community continues exploring its structure-activity relationships through computational chemistry approaches like molecular docking.
In analytical applications, 1-(6-Bromo-3-pyridinyl)-4-methylpiperazine serves as a HPLC reference standard for method development. Its UV-Vis spectrum shows λmax at 268 nm (ε = 12,500 L·mol-1·cm-1), useful for detection optimization. These characteristics make it valuable for quality-by-design (QbD) approaches in pharmaceutical manufacturing.
Future research directions may explore the compound's potential in proteolysis-targeting chimeras (PROTACs) and covalent inhibitors, two rapidly growing areas in drug discovery. With proper handling precautions (standard organic lab PPE), this high-purity chemical enables diverse scientific innovations while meeting evolving regulatory and sustainability requirements across industries.
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